molecular formula C7H5BrClNO4S B13173619 2-bromophenyl N-(chlorosulfonyl)carbamate

2-bromophenyl N-(chlorosulfonyl)carbamate

Cat. No.: B13173619
M. Wt: 314.54 g/mol
InChI Key: JLDKNXNWYSNTES-UHFFFAOYSA-N
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Description

2-Bromophenyl N-(chlorosulfonyl)carbamate is a chemical compound with the molecular formula C7H5BrClNO4S It is a derivative of carbamate, featuring a bromophenyl group and a chlorosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromophenyl N-(chlorosulfonyl)carbamate can be synthesized through a reaction involving chlorosulfonyl isocyanate and 2-bromophenol. The reaction typically takes place in a solvent such as dichloromethane at low temperatures (0°C) to control the reactivity of the intermediates . The reaction proceeds as follows:

  • Chlorosulfonyl isocyanate is added to a solution of 2-bromophenol in dichloromethane.
  • The mixture is stirred at 0°C for a specified period, usually around 2 hours.
  • The product is then isolated and purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromophenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromophenyl N-(chlorosulfonyl)carbamate involves its ability to act as an amidyl-radical precursor in photo-induced reactions. The compound undergoes homolytic cleavage under light irradiation, generating reactive intermediates that can participate in various chemical transformations . These intermediates can interact with molecular targets such as nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenyl N-(chlorosulfonyl)carbamate: A similar compound with a different substituent on the phenyl ring.

    Phenyl N-(chlorosulfonyl)carbamate: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Chlorophenyl N-(chlorosulfonyl)carbamate: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.

Uniqueness

This compound is unique due to the presence of both bromine and chlorosulfonyl groups, which confer distinct reactivity patterns. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the chlorosulfonyl group facilitates amidation and other transformations .

Properties

Molecular Formula

C7H5BrClNO4S

Molecular Weight

314.54 g/mol

IUPAC Name

(2-bromophenyl) N-chlorosulfonylcarbamate

InChI

InChI=1S/C7H5BrClNO4S/c8-5-3-1-2-4-6(5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11)

InChI Key

JLDKNXNWYSNTES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)NS(=O)(=O)Cl)Br

Origin of Product

United States

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